Positional Isomer Differentiation: 3,5-Dimethoxy vs. 2,6-Dimethoxy Substitution Impacts Physicochemical Profile
N-(2-Benzoyl-4-bromophenyl)-3,5-dimethoxybenzamide (CAS 392236-85-0) differs from its closest positional isomer N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide (CAS 391876-41-8) in the methoxy substitution pattern on the benzamide ring. The 3,5-dimethoxy arrangement yields a symmetrical electron density distribution that is distinct from the 2,6-dimethoxy arrangement, which introduces steric hindrance near the amide linkage. This positional difference translates into distinct computed properties, including differential hydrogen-bonding capacity and conformational flexibility that can alter target engagement profiles [1]. While direct head-to-head biological comparison data between these two specific isomers is not publicly available, the substitution pattern difference is a recognized determinant of benzamide pharmacology, as evidenced by SAR studies on related FGFR1 inhibitor series where methoxy position critically modulated potency [2].
| Evidence Dimension | Methoxy substitution pattern on benzamide ring |
|---|---|
| Target Compound Data | 3,5-dimethoxy substitution (meta-positions, symmetry) |
| Comparator Or Baseline | N-(3-benzoyl-4-bromophenyl)-2,6-dimethoxybenzamide (CAS 391876-41-8): 2,6-dimethoxy substitution (ortho-positions, steric bulk near amide) |
| Quantified Difference | Positional isomerism; no direct comparative bioactivity data available for this pair |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
Procurement of the correct positional isomer is critical because methoxy group placement alters both physicochemical properties and biological target interactions, meaning the 3,5-isomer and 2,6-isomer are not interchangeable in SAR campaigns.
- [1] PubChem Compound Summary for CID 4414644. Computed Properties: XLogP3 = 5.3, Topological Polar Surface Area = 64.6 Ų. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Xie Z, Cheng D, Luo L, et al. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. J Enzyme Inhib Med Chem. 2018;33(1):905-919. PMID: 29734851. View Source
